Dichloro-(ethoxy)borane
Overview
Description
Dichloro-(ethoxy)borane is an organoboron compound with the molecular formula C₂H₅BCl₂O. It is a boron-containing reagent that has found applications in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to a boron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro-(ethoxy)borane can be synthesized through the reaction of boron trichloride with ethanol. The reaction typically proceeds as follows:
BCl3+C2H5OH→C2H5BCl2O+HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants. The use of an inert atmosphere, such as nitrogen or argon, is essential to avoid moisture and oxygen, which can lead to unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: Dichloro-(ethoxy)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as amines or alcohols, to form new boron-containing compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form boric acid and ethanol.
Reduction Reactions: this compound can be reduced to form ethoxyborane and other boron hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: Water or aqueous solutions are used as reagents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various boron-containing compounds with different functional groups.
Hydrolysis: The major products are boric acid and ethanol.
Reduction Reactions: Products include ethoxyborane and boron hydrides.
Scientific Research Applications
Dichloro-(ethoxy)borane has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Catalysis: this compound is employed as a catalyst in various chemical reactions, including hydroboration and polymerization.
Material Science: The compound is used in the preparation of boron-containing materials with unique properties, such as high thermal stability and electrical conductivity.
Pharmaceuticals: It is utilized in the synthesis of boron-containing drugs and bioactive molecules.
Mechanism of Action
The mechanism of action of dichloro-(ethoxy)borane involves the interaction of the boron atom with various substrates. The boron atom, being electron-deficient, acts as a Lewis acid and can accept electron pairs from nucleophiles. This property allows this compound to participate in a wide range of chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Dichloro-(methyl)borane: Similar to dichloro-(ethoxy)borane but with a methyl group instead of an ethoxy group.
Dichloro-(phenyl)borane: Contains a phenyl group instead of an ethoxy group.
Dichloro-(isopropoxy)borane: Contains an isopropoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts specific reactivity and properties to the compound. The ethoxy group can influence the steric and electronic environment around the boron atom, affecting the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
dichloro(ethoxy)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BCl2O/c1-2-6-3(4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUSKTVXHGPJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167579 | |
Record name | Dichloro-(ethoxy)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16339-28-9 | |
Record name | Dichloroethoxyborane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16339-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloro-(ethoxy)borane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloro-(ethoxy)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.